Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate
CAS No.:
Cat. No.: VC15975920
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2O2 |
|---|---|
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H9ClN2O2/c1-4-5(9)3-6(10)11-7(4)8(12)13-2/h3H,1-2H3,(H2,10,11) |
| Standard InChI Key | HLTKYOWHSBHXRH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(C=C1Cl)N)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate features a pyridine ring substituted at positions 2, 3, 4, and 6 (Figure 1). The ester group at position 2, methyl group at position 3, chlorine at position 4, and amino group at position 6 create a multifunctional scaffold amenable to chemical modifications. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 200.62 g/mol |
| Molecular Formula | C₈H₉ClN₂O₂ |
| IUPAC Name | Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate |
| Solubility | Likely polar organic solvents (e.g., DMSO, methanol) |
| Stability | Sensitive to hydrolysis under acidic/basic conditions |
The amino and ester groups confer both nucleophilic and electrophilic reactivity, enabling participation in condensation, alkylation, and cross-coupling reactions . Chlorine at position 4 enhances electron-withdrawing effects, potentially stabilizing intermediates in synthetic pathways .
Synthesis and Manufacturing
Challenges in Scale-Up
Key challenges include:
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Regioselectivity: Competing reactions at positions 2, 4, and 6 require careful control of reaction conditions .
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Purification: Separation of positional isomers necessitates chromatography or recrystallization.
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Stability: The ester group is prone to hydrolysis, demanding anhydrous conditions during storage.
Applications in Medicinal Chemistry
Case Study: Serotonin Receptor Antagonists
The compound’s structure aligns with 5-HT₃ receptor antagonists like ondansetron, which prevent chemotherapy-induced nausea . Modifying the amino group at position 6 could enhance binding affinity while the chlorine atom improves metabolic stability .
Comparative Analysis with Related Compounds
Table 1 contrasts Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate with structurally similar pyridines:
The pyridine core offers greater synthetic flexibility compared to pyrimidines, albeit with reduced metabolic stability .
Future Research Directions
Bioactivity Optimization
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the amino, chloro, and methyl groups to enhance target selectivity .
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Prodrug Development: Ester hydrolysis could yield carboxylic acid derivatives with improved bioavailability.
Industrial Applications
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